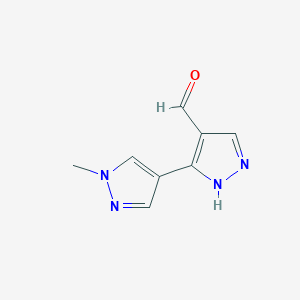
(2S,6S)-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,6S)-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two allyl groups attached to a tetrahydropyridine ring, making it an interesting subject for research in organic chemistry and pharmacology.
Mecanismo De Acción
Target of Action
The primary target of (2S,6S)-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride is the N-methyl-D-aspartate receptor (NMDAR) . NMDAR is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity, which is a cellular mechanism for learning and memory .
Mode of Action
The compound interacts with its target, the NMDAR, by acting as an antagonist . This means it binds to the receptor and reduces its activity. The reduction in NMDAR activity leads to a decrease in intracellular D-serine concentrations , a co-agonist of the NMDAR that modulates neuronal networks .
Biochemical Pathways
The action of this compound affects several biochemical pathways. One key pathway is the brain-gut-microbiota axis , which plays a role in stress-related psychiatric disorders . Another affected pathway is the mammalian target of rapamycin (mTOR) pathway , which is involved in cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .
Pharmacokinetics
It is known that the compound is a metabolite of ketamine , suggesting it may share some pharmacokinetic properties with this parent compound.
Result of Action
The result of the compound’s action is a decrease in depressive symptoms . This is thought to be due to its effects on the NMDAR and the subsequent changes in D-serine concentrations and mTOR pathway activity .
Análisis Bioquímico
Biochemical Properties
(2S,6S)-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride decreases intracellular D-serine concentrations in PC-12 cells . D-serine is a co-agonist of NMDA receptors, which play a key role in long-term potentiation of synaptic transmission .
Cellular Effects
This compound influences cell function by modulating the activity of NMDA receptors . It also exerts antidepressant effects, which could be linked to its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with NMDA receptors . It decreases intracellular D-serine concentrations, thereby modulating the activity of these receptors .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages .
Metabolic Pathways
This compound is a metabolite of ketamine It is involved in the metabolic pathways of this drug, interacting with enzymes and cofactors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-diallylpyridine.
Hydrogenation: The pyridine ring is subjected to hydrogenation under specific conditions to form the tetrahydropyridine ring. This step often requires a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(2S,6S)-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the allyl groups or the tetrahydropyridine ring.
Substitution: The allyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted tetrahydropyridine derivatives.
Aplicaciones Científicas De Investigación
(2S,6S)-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride: This is a stereoisomer of the compound with different spatial arrangement of atoms.
(2S,6S)-2,6-Diallylpiperidine hydrochloride: A similar compound with a piperidine ring instead of a tetrahydropyridine ring.
Uniqueness
(2S,6S)-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific stereochemistry and the presence of two allyl groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
(2S,6S)-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-6-10-8-5-9-11(12-10)7-4-2;/h3-5,8,10-12H,1-2,6-7,9H2;1H/t10-,11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHGZAVMOHPRGN-ACMTZBLWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC=CC(N1)CC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H]1CC=C[C@@H](N1)CC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
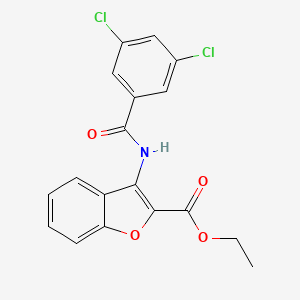
![5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B2837285.png)
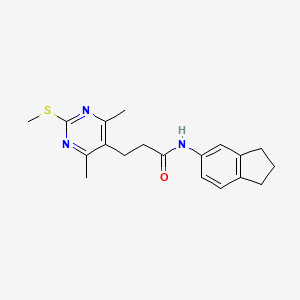
![N'-(2,5-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2837287.png)
![N-({4-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2837288.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate](/img/structure/B2837289.png)


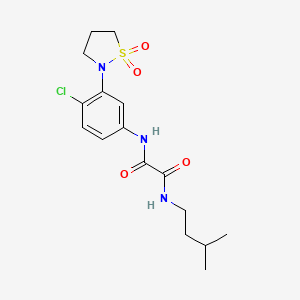
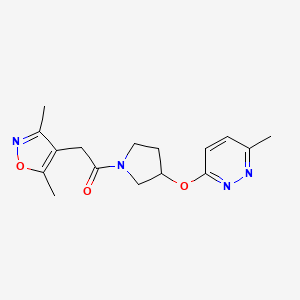
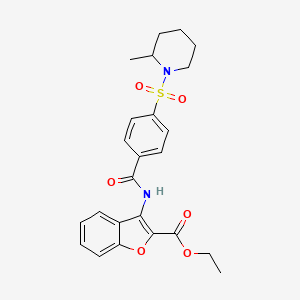
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2837303.png)
